Hexylbenzene

Description

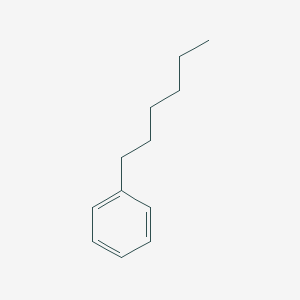

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEQMZWBSYACLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061476 | |

| Record name | Benzene, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | n-Hexylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | n-Hexylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1077-16-3 | |

| Record name | Hexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E3D1A2BZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Hexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of n-hexylbenzene. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy comparison and detailed experimental protocols for key measurements.

Core Physicochemical Properties of n-Hexylbenzene

n-Hexylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It consists of a benzene ring substituted with a hexyl group. Understanding its physicochemical properties is crucial for its application in various research and industrial settings.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of n-hexylbenzene.

| Property | Value | Units | Conditions |

| Molecular Weight | 162.27 | g/mol | |

| Boiling Point | 226 - 227 | °C | at 760 mmHg |

| Melting Point | -61 | °C | |

| Density | 0.861 | g/mL | at 25 °C |

| Refractive Index | 1.486 | at 20 °C | |

| Water Solubility | 0.902[1] to 1.017[2][3][4] | mg/L | at 25 °C |

| Vapor Pressure | 0.121[1] to 0.125[3] | mmHg | at 25 °C |

| Flash Point | 83 - 83.5 | °C | |

| Log P (Octanol-Water Partition Coefficient) | 5.52 | ||

| Henry's Law Constant | 0.029 | atm·m³/mol |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of n-hexylbenzene.

Determination of Boiling Point (Micro-reflux method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] For small sample volumes, the micro-reflux method is suitable.[5][7]

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, add approximately 0.5 mL of n-hexylbenzene to a small test tube.[5]

-

Place the test tube in a heating block or oil bath.[7]

-

Position a thermometer with the bulb approximately 1 cm above the surface of the liquid.[5][7]

-

Gently heat the apparatus.

-

Observe the formation of a ring of condensing vapor (refluxing) on the inner wall of the test tube.[5][7]

-

The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point of n-hexylbenzene.[5][7]

Experimental workflow for determining the boiling point of n-hexylbenzene.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid.[8][9] For crystalline solids, this transition is typically sharp. The capillary method is a common and straightforward technique for its determination.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the n-hexylbenzene sample is solidified and finely powdered.

-

Pack a small amount of the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.[10]

-

Place the capillary tube into the heating block of the melting point apparatus.[8]

-

Heat the sample at a moderate rate initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[9][10]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Workflow for melting point determination via the capillary method.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[11] A pycnometer provides a precise method for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with n-hexylbenzene and repeat step 3.

-

Dry the outside and weigh the pycnometer filled with n-hexylbenzene (m₃).

-

Calculate the density of n-hexylbenzene using the formula: Density of n-hexylbenzene = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Logical relationship for density calculation using the pycnometer method.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[12][13][14] The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

-

Using a dropper, place a few drops of n-hexylbenzene onto the prism of the refractometer.

-

Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value from the scale.

Procedure for determining the refractive index with an Abbe refractometer.

References

- 1. parchem.com [parchem.com]

- 2. 1077-16-3 | CAS DataBase [m.chemicalbook.com]

- 3. This compound [chembk.com]

- 4. 1077-16-3 CAS MSDS (1-PHENYLHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. westlab.com [westlab.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. embibe.com [embibe.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

hexylbenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexylbenzene, a significant alkylbenzene used in various scientific and industrial applications. This document details its chemical and physical properties, synthesis methodologies, and analytical procedures, with a focus on providing practical information for laboratory and research settings.

Core Properties of this compound

This compound, also known as 1-phenylhexane, is an aromatic hydrocarbon characterized by a hexyl group attached to a benzene ring. It is a colorless liquid with a characteristic aromatic odor and is soluble in many organic solvents.[1]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1077-16-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₈ | [2][3][4] |

| Molecular Weight | 162.27 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 226 °C | |

| Melting Point | -61 °C | |

| Density | 0.861 g/mL at 25 °C | |

| Flash Point | 83 °C (closed cup) | [5] |

Synthesis of this compound

This compound is primarily synthesized through electrophilic aromatic substitution reactions, most notably Friedel-Crafts alkylation. Another significant method for forming the carbon-carbon bond is the Suzuki coupling reaction.

Friedel-Crafts Alkylation

This classic method involves the reaction of benzene with a hexyl halide, such as 1-chlorohexane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The catalyst activates the alkyl halide to form a carbocation or a related electrophilic species, which then attacks the benzene ring.[8]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Chlorohexane

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The apparatus should be dried to prevent deactivation of the Lewis acid catalyst.

-

Reactant Charging: Charge the flask with anhydrous benzene, which acts as both the solvent and the aromatic substrate.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the benzene with stirring. The reaction is exothermic, so the addition should be controlled.

-

Alkyl Halide Addition: Slowly add 1-chlorohexane to the stirred mixture. The reaction temperature should be maintained, typically at or below room temperature, to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride and separate the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove any remaining catalyst and acidic byproducts.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Diagram of the Friedel-Crafts Alkylation Workflow

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide using a palladium catalyst and a base.[9][10][11][12] For the synthesis of this compound, this could involve the reaction of phenylboronic acid with a hexyl halide.

Experimental Protocol: Suzuki Coupling of Phenylboronic Acid with Hexyl Bromide

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine phenylboronic acid, hexyl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent (e.g., a mixture of toluene and water) in a reaction flask.

-

Degassing: Degas the reaction mixture to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Heating and Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its derivatives are of interest in medicinal chemistry due to the prevalence of the benzene ring in bioactive compounds. The introduction of an alkyl chain can modify the lipophilicity of a molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. While direct applications of this compound in drug development are not extensively documented, the synthesis of its derivatives is a common strategy in the exploration of new chemical entities.

Analytical Methodologies

The analysis of this compound is typically performed using chromatographic techniques, which allow for its separation from complex mixtures and quantification at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information.

Experimental Protocol: GC-MS Analysis of this compound in a Water Sample

-

Sample Preparation: For aqueous samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be used to extract and concentrate this compound. For a liquid-liquid extraction, a known volume of the water sample is extracted with a small volume of an immiscible organic solvent (e.g., pentane). An internal standard is typically added for accurate quantification.

-

GC-MS System: An Agilent 8890 GC system coupled with a 5977B MS detector or a similar instrument can be used.[13]

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating alkylbenzenes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the extract is injected into the GC inlet, which is heated to vaporize the sample.

-

Temperature Program: A temperature gradient is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: The mass spectrometer is operated in scan mode to obtain a full mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a calibration curve. The mass spectrum provides confirmation of the compound's identity.

Diagram of the GC-MS Analysis Workflow

Caption: Workflow for the quantitative analysis of this compound in a water sample using GC-MS.

Biological Activity and Metabolism

While specific signaling pathways for this compound are not well-defined in the literature, the metabolism of benzene and other alkylbenzenes has been studied. Benzene is metabolized in the liver by cytochrome P450 enzymes to form various phenolic compounds, which can be further metabolized to reactive quinones.[14][15] The alkyl side chain of this compound is also susceptible to oxidation. The biological effects of this compound are not as extensively studied as those of benzene, but exposure to alkylbenzenes, in general, can have health implications.[16] Further research is needed to fully elucidate the specific metabolic pathways and biological activities of this compound.

References

- 1. This compound | 1077-16-3 | BAA07716 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H18 | CID 14109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061815) [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. agilent.com [agilent.com]

- 14. Human Benzene Metabolism Following Occupational and Environmental Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. Health effects of the alkylbenzenes. II. Xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hexylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexylbenzene in a variety of common organic solvents. As a nonpolar aromatic hydrocarbon, this compound's solubility is a critical parameter in numerous applications, including organic synthesis, formulation development, and as a model compound in toxicological and environmental studies. This document compiles available quantitative solubility data, details relevant experimental methodologies for its determination, and presents logical workflows for solubility studies.

Core Concepts in this compound Solubility

This compound (C₁₂H₁₈) is a colorless liquid characterized by a benzene ring substituted with a hexyl group. Its molecular structure dictates its solubility behavior, rendering it readily soluble in nonpolar and weakly polar organic solvents, while exhibiting very low solubility in highly polar solvents like water. The principle of "like dissolves like" is the primary determinant of its miscibility with other organic compounds.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound in various organic solvents. It is important to note that comprehensive temperature-dependent solubility data for this compound is not widely available in the public domain. The majority of the precise quantitative data found is at a standard temperature of 20°C.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

| Solvent | Chemical Class | Solubility (g/L) at 20°C |

| Methanol | Alcohol | 4190.45 |

| Ethanol | Alcohol | 4098.53 |

| n-Propanol | Alcohol | 3342.06 |

| n-Butanol | Alcohol | 3456.60 |

| Acetone | Ketone | 5276.87 |

| Methyl Ethyl Ketone | Ketone | 4713.83 |

| Diethyl Ether | Ether | 4291.76 |

| Tetrahydrofuran (THF) | Ether | 5075.08 |

| 1,4-Dioxane | Ether | 4935.87 |

| n-Hexane | Alkane | 1378.91 |

| n-Heptane | Alkane | 1030.84 |

| Toluene | Aromatic Hydrocarbon | 3450.74 |

| Chloroform | Halogenated Hydrocarbon | 3737.88 |

| Acetonitrile | Nitrile | 3531.19 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 6130.09 |

Note: The data in this table is compiled from various sources. The original experimental conditions and methods should be consulted for a complete understanding of the data's context.

The Effect of Temperature on Solubility

While specific quantitative data across a range of temperatures for this compound is limited, the general principle is that the solubility of liquids in organic solvents tends to increase with temperature.[1] This is due to the increase in kinetic energy of the solvent molecules, which facilitates the disruption of intermolecular forces in the solute and allows for greater mixing. For a more precise understanding, experimental determination of the temperature-solubility profile for each specific solvent system is necessary.

Experimental Protocols for Solubility Determination

Several well-established methods are employed to determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand, allowing the undissolved this compound to separate from the saturated solution. Centrifugation can be employed to expedite this process.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.

-

Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A calibration curve prepared with standard solutions of this compound in the same solvent is used for quantification.

Caption: A flowchart illustrating the key steps in the shake-flask method for determining the solubility of this compound.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for determining the concentration of volatile and semi-volatile compounds and can be adapted for solubility measurements.

Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

-

Internal Standard Addition: A known amount of a suitable internal standard (a non-interfering compound) is added to a known volume of the saturated supernatant.

-

GC Analysis: The sample is injected into a gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a flame ionization detector (FID).

-

Peak Area Integration: The peak areas of this compound and the internal standard are integrated.

-

Quantification: The concentration of this compound is calculated based on the ratio of its peak area to that of the internal standard, using a pre-established calibration curve.

Caption: A diagram showing the process of determining this compound solubility using gas chromatography with an internal standard.

Predictive Models for Solubility

In the absence of extensive experimental data, thermodynamic models can be employed to predict the solubility of this compound. One such widely used model is the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method. UNIFAC is a group-contribution method that estimates activity coefficients, which can then be used to calculate phase equilibria, including solubility.

The UNIFAC model considers molecules as being composed of functional groups. The activity coefficient of a component in a mixture is calculated based on the interactions between these functional groups. To predict the solubility of this compound in a given solvent using UNIFAC, the following are required:

-

UNIFAC Group Assignments: Both this compound and the solvent molecules are broken down into their constituent UNIFAC groups.

-

Group Interaction Parameters: A matrix of temperature-dependent interaction parameters between all pairs of functional groups is necessary. These parameters are typically derived from experimental vapor-liquid or liquid-liquid equilibrium data.

While powerful, the accuracy of UNIFAC predictions is highly dependent on the availability and quality of the group interaction parameters for the specific groups present in the system.

Caption: A simplified representation of the steps involved in predicting solubility using the UNIFAC group-contribution model.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents, presenting available quantitative data and outlining standard experimental and theoretical approaches for its determination. For drug development professionals and researchers, a thorough understanding of these principles is essential for optimizing reaction conditions, developing stable formulations, and accurately assessing the environmental fate and toxicological profile of this compound and related compounds. Further experimental work to determine the temperature dependence of this compound solubility in a wider range of solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis and Reaction Fundamentals of Hexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis and chemical transformation of hexylbenzene. It is designed to serve as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science. The content covers key synthetic routes, including Friedel-Crafts reactions and modern cross-coupling techniques, as well as fundamental reactions of the alkylbenzene moiety.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most common methods involve the alkylation or acylation of a benzene ring, followed by reduction. Additionally, modern cross-coupling reactions offer alternative pathways.

Friedel-Crafts Alkylation

Direct Friedel-Crafts alkylation of benzene with a hexylating agent, such as 1-chlorohexane or 1-hexene, is a straightforward approach. However, this method is often limited by carbocation rearrangements, leading to a mixture of isomers, and polyalkylation, where the product is more reactive than the starting material.[1]

The reaction of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the alkyl halide, facilitating the formation of a carbocationic species that is then attacked by the benzene ring.[2]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Chlorohexane

-

Materials:

-

Benzene

-

1-Chlorohexane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or excess benzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

From the dropping funnel, add a solution of 1-chlorohexane in benzene dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure completion.

-

Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation.

-

Alkylation can also be achieved using an alkene, such as 1-hexene, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a solid acid catalyst.[3] The acid protonates the alkene to form a carbocation, which then acts as the electrophile.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Hexene

-

Materials:

-

Benzene

-

1-Hexene

-

Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., zeolite)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred mixture of benzene and the acid catalyst, add 1-hexene dropwise at a controlled temperature.

-

After the addition, continue stirring at room temperature or with gentle heating for a set period.

-

Quench the reaction by carefully adding it to water.

-

Separate the organic layer and neutralize it by washing with a saturated sodium bicarbonate solution.

-

Wash with water and dry over anhydrous magnesium sulfate.

-

Filter and remove the excess benzene by distillation.

-

Purify the product by fractional distillation.

-

Table 1: Quantitative Data for Friedel-Crafts Alkylation for Alkylbenzene Synthesis

| Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dodecene | Lanthanide promoted zeolite | 180 | - | 94 | [3] |

| Long-chain olefins | Aluminum-magnesium silicate | 150 | - | 99 (conversion) | [3] |

Note: Data for closely related long-chain alkylbenzenes are provided due to the scarcity of specific quantitative data for this compound synthesis via this method in the readily available literature.

Logical Workflow for Friedel-Crafts Alkylation

Caption: Workflow for this compound Synthesis via Friedel-Crafts Alkylation.

Friedel-Crafts Acylation followed by Reduction

A more reliable method to synthesize straight-chain alkylbenzenes like this compound involves a two-step process: Friedel-Crafts acylation of benzene with hexanoyl chloride to form hexanoylbenzene, followed by the reduction of the ketone. This approach avoids carbocation rearrangements.

In this step, benzene is acylated using hexanoyl chloride and a Lewis acid catalyst, typically aluminum chloride. The product is an aryl ketone, hexanoylbenzene.[2]

Experimental Protocol: Synthesis of Hexanoylbenzene

-

Materials:

-

Benzene

-

Hexanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or excess benzene as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

-

Procedure:

-

In a setup similar to the alkylation protocol, a mixture of anhydrous aluminum chloride in the solvent is prepared and cooled.

-

A solution of hexanoyl chloride in benzene is added dropwise.

-

After the addition, the mixture is heated under reflux (e.g., at 60°C for about 30 minutes) to complete the reaction.[2]

-

The reaction is worked up by pouring it onto a mixture of ice and concentrated HCl.

-

The organic layer is separated, washed, and dried.

-

The solvent is removed, and the resulting hexanoylbenzene can be purified by vacuum distillation.

-

The carbonyl group of hexanoylbenzene can be reduced to a methylene group using either the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).

-

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is suitable for substrates that are stable in strong acid.[4]

-

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. This method is ideal for substrates sensitive to acid.[4][5]

Experimental Protocol: Clemmensen Reduction of Hexanoylbenzene

-

Materials:

-

Hexanoylbenzene

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (as a co-solvent)

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.

-

In a round-bottom flask, place the zinc amalgam, water, concentrated HCl, and toluene.

-

Add hexanoylbenzene to the mixture.

-

Heat the mixture under reflux for an extended period, with periodic addition of more concentrated HCl.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ether).

-

Combine the organic layers, wash with water and then with a sodium bicarbonate solution, and dry over an anhydrous drying agent.

-

Remove the solvent and purify the this compound by distillation.

-

Experimental Protocol: Wolff-Kishner Reduction of Hexanoylbenzene

-

Materials:

-

Hexanoylbenzene

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine hexanoylbenzene, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to a temperature that allows for the formation of the hydrazone and the removal of water.

-

Add potassium hydroxide pellets and increase the temperature to facilitate the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the reaction mixture.

-

Dilute with water and extract the product with an organic solvent (e.g., ether).

-

Wash the combined organic extracts, dry, and remove the solvent.

-

Purify the resulting this compound by distillation.

-

Table 2: Quantitative Data for the Synthesis of Alkylbenzenes via Acylation-Reduction

| Acylating Agent | Reduction Method | Overall Yield (%) | Reference |

| Propanoyl chloride | Clemmensen | Good (unspecified) | [6] |

| Various acyl chlorides | Wolff-Kishner | 74 (for a complex substrate) | [7] |

Reaction Pathway for Acylation-Reduction Synthesis of this compound

Caption: Two-step synthesis of this compound via acylation and reduction.

Cross-Coupling Reactions

Modern palladium- or nickel-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 1-bromohexane) in the presence of a palladium catalyst and a base.[8]

Experimental Protocol: Suzuki Coupling for this compound Synthesis (Illustrative)

-

Materials:

-

Phenylboronic acid

-

1-Bromohexane

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water or dioxane/water)

-

-

Procedure:

-

In a reaction vessel, combine phenylboronic acid, 1-bromohexane, the palladium catalyst, and the base in the chosen solvent system.

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

-

Heat the reaction mixture under an inert atmosphere for a specified duration, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

The Negishi coupling utilizes an organozinc reagent (e.g., phenylzinc chloride) and an organohalide (e.g., 1-bromohexane) with a palladium or nickel catalyst.[4]

Experimental Protocol: Negishi Coupling for this compound Synthesis (Illustrative)

-

Materials:

-

Phenylzinc chloride (prepared in situ from phenyllithium or a Grignard reagent and ZnCl₂)

-

1-Bromohexane

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppe)Cl₂)

-

Anhydrous solvent (e.g., THF)

-

-

Procedure:

-

Prepare the phenylzinc reagent in an anhydrous solvent under an inert atmosphere.

-

To this solution, add 1-bromohexane and the catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography or distillation.

-

The Kumada coupling involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with an organohalide (e.g., 1-bromohexane), catalyzed by a nickel or palladium complex.[9]

Experimental Protocol: Kumada Coupling for this compound Synthesis (Illustrative)

-

Materials:

-

Phenylmagnesium bromide

-

1-Bromohexane

-

Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂)

-

Anhydrous ether or THF as solvent

-

-

Procedure:

-

To a solution of 1-bromohexane in the anhydrous solvent, add the catalyst.

-

Slowly add the phenylmagnesium bromide solution at a controlled temperature.

-

Stir the mixture at room temperature or with heating for the required time.

-

Carefully quench the reaction with dilute acid.

-

Extract the product, wash the organic layer, dry, and remove the solvent.

-

Purify the this compound via distillation or chromatography.

-

Table 3: General Conditions for Cross-Coupling Reactions for Alkylbenzene Synthesis

| Reaction Name | Organometallic Reagent | Organohalide | Catalyst | Base | Solvent |

| Suzuki | Phenylboronic acid | Hexyl halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O |

| Negishi | Phenylzinc halide | Hexyl halide | Pd(PPh₃)₄ or Ni catalyst | None | THF |

| Kumada | Phenylmagnesium halide | Hexyl halide | Ni(dppp)Cl₂ | None | THF/Ether |

Catalytic Cycle for Suzuki Coupling

Caption: Catalytic cycle for the Suzuki coupling reaction.

Fundamental Reactions of this compound

The chemical reactivity of this compound is characterized by transformations involving both the aromatic ring and the alkyl side chain.

Electrophilic Aromatic Substitution

The hexyl group is an ortho-, para-directing activator for electrophilic aromatic substitution due to its electron-donating inductive effect.

Nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the benzene ring, primarily at the ortho and para positions. The reaction conditions, such as temperature, can influence the degree of nitration.[10]

Experimental Protocol: Nitration of this compound (General)

-

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with stirring to form the nitrating mixture.

-

Add this compound dropwise to the cold nitrating mixture, maintaining a low temperature.

-

After the addition, allow the reaction to proceed at a controlled temperature (e.g., below 50°C to favor mononitration).[10]

-

Pour the reaction mixture onto ice and extract the nitrothis compound with an organic solvent.

-

Wash the organic layer to remove residual acid, dry, and remove the solvent.

-

Separate the ortho and para isomers by chromatography or distillation.

-

Mechanism of Electrophilic Nitration

Caption: Key steps in the electrophilic nitration of this compound.

Oxidation of the Alkyl Side Chain

The hexyl side chain of this compound can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The entire alkyl chain is cleaved, and the product is benzoic acid, provided there is at least one benzylic hydrogen.[11][12]

Experimental Protocol: Oxidation of this compound to Benzoic Acid

-

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or another base (for alkaline conditions)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

In a round-bottom flask, combine this compound with an aqueous solution of potassium permanganate and a base (e.g., sodium carbonate).

-

Heat the mixture under reflux until the purple color of the permanganate disappears.

-

Cool the mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with a strong acid (e.g., H₂SO₄) to precipitate the benzoic acid.

-

Collect the benzoic acid by filtration, wash with cold water, and dry.

-

Benzylic Bromination

The benzylic position of the hexyl chain (the carbon atom directly attached to the benzene ring) is susceptible to radical substitution. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light leads to the selective bromination at this position.[13]

Experimental Protocol: Benzylic Bromination of this compound

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable solvent

-

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve this compound in the anhydrous solvent.

-

Add N-bromosuccinimide and the radical initiator.

-

Heat the mixture to reflux, or irradiate with a suitable light source, to initiate the reaction.

-

Continue the reaction until the denser NBS is consumed (it will float to the surface as succinimide).

-

Cool the mixture and filter off the succinimide by-product.

-

Wash the filtrate, dry the organic layer, and remove the solvent.

-

Purify the 1-bromo-1-phenylhexane by vacuum distillation.

-

Radical Chain Mechanism for Benzylic Bromination

Caption: Radical chain mechanism for the benzylic bromination of this compound.

This guide has outlined the fundamental principles and methodologies for the synthesis and reactions of this compound, providing a solid foundation for its application in research and development. The provided protocols are illustrative and may require optimization for specific laboratory conditions and scales.

References

- 1. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. dc.etsu.edu [dc.etsu.edu]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 5. Wolff-Kishner Reduction [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 9. Kumada Coupling [organic-chemistry.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 6 this compound is refluxed with alkaline potassium manganate(VII) and the.. [askfilo.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to Hexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hexylbenzene, including its chemical identity, physicochemical properties, relevant experimental protocols, and key reaction pathways. The information is intended for professionals in research and development who utilize aromatic compounds in synthesis and analysis.

Chemical Identity and Synonyms

This compound is an aromatic hydrocarbon characterized by a hexyl group attached to a benzene ring.[1] Its formal IUPAC name is This compound .[2][3][4] It is crucial to recognize its various synonyms to ensure accurate identification in literature and chemical inventories.

Common synonyms for this compound include:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments, understanding its behavior in various solvents, and ensuring safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈ | [1][2][8][9] |

| Molecular Weight | 162.27 g/mol | [1][2][6][10] |

| CAS Number | 1077-16-3 | [1][2][8][9][10] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.861 g/mL at 25 °C | [8][10] |

| Boiling Point | 226 °C | [8][9][10] |

| Melting Point | -61 °C | [8][10] |

| Flash Point | 83 °C (closed cup) | [10] |

| Refractive Index | n20/D 1.486 | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][9] |

| Vapor Pressure | 0.125 mmHg at 25°C | [8] |

| XLogP3-AA | 5.5 | [2][6] |

Key Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research. The following sections provide protocols for common procedures.

Friedel-Crafts alkylation is a fundamental method for synthesizing alkylbenzenes like this compound.[11] The reaction involves the electrophilic aromatic substitution of benzene with an alkyl halide (e.g., 1-chlorohexane) using a strong Lewis acid catalyst.[3][8]

Materials:

-

Benzene (anhydrous)

-

1-Chlorohexane (or other 1-halohexane)

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

-

Anhydrous diethyl ether or other suitable solvent

-

Hydrochloric acid (aqueous, dilute)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

-

Catalyst Suspension: To the flask, add anhydrous benzene and the Lewis acid catalyst (e.g., AlCl₃). Stir the mixture to form a suspension.

-

Addition of Alkyl Halide: Add 1-chlorohexane to the dropping funnel. Slowly add the 1-chlorohexane dropwise to the stirred benzene-catalyst mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Reaction: After the addition is complete, heat the mixture to reflux for a specified time (e.g., 1-3 hours) to drive the reaction to completion.

-

Quenching: Cool the reaction mixture to room temperature and then slowly pour it over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds, particularly for biaryl compounds.[12] While not the primary route for this compound itself, it is a key method for synthesizing more complex derivatives, for example, by coupling a hexylphenyl boronic acid with an aryl halide.[7]

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Hexylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water)

-

Schlenk flask or round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide, hexylphenylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add the deoxygenated solvent system via syringe.

-

Reaction: Heat the resulting mixture at a specified temperature (e.g., 80-100 °C) under the inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC).

-

Cooling and Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

GC-MS is a powerful technique for determining the purity of this compound and identifying any potential impurities from the synthesis process. The following is a general protocol that can be adapted for specific instrumentation.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

GC Conditions:

-

Inlet Temperature: 250°C[2]

-

Injection Volume: 1 µL

-

Split Ratio: 50:1[2]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.[2]

-

MS Conditions:

-

Ion Source Temperature: 230°C[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: m/z 40-400.[2]

-

Scan Mode: Full Scan.[2]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Run the GC-MS method as described above. The gas chromatograph will separate the components of the sample, and the mass spectrometer will detect and provide mass spectra for each component.

-

Data Analysis: Integrate the peaks in the resulting chromatogram to determine the relative area percentage of each component. Identify this compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).[2]

Reaction Pathways and Workflows

Visual representations of experimental workflows and reaction mechanisms can aid in understanding the processes involved.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the analysis of this compound by GC-MS.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 1077-16-3 | BAA07716 | Biosynth [biosynth.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound|98%|CAS 1077-16-3 [benchchem.com]

- 12. rose-hulman.edu [rose-hulman.edu]

Health and Safety Considerations for Hexylbenzene Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Executive Summary

Hexylbenzene (CAS No. 1077-16-3) is an aromatic hydrocarbon with a C6 alkyl chain attached to a benzene ring. While specific toxicological data for this compound is limited, information from structurally related compounds and available hazard classifications indicate potential for skin, eye, and respiratory irritation. This guide provides a comprehensive overview of the known health and safety considerations for this compound exposure, including its physicochemical properties, available toxicological data, and relevant experimental protocols for hazard assessment. Due to the scarcity of data for this compound, this guide incorporates information from surrogate molecules, such as other alkylbenzenes, to provide a more complete toxicological profile. All data derived from surrogate molecules are clearly identified.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to assessing its potential for exposure and implementing appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | --INVALID-LINK-- |

| Molecular Weight | 162.27 g/mol | --INVALID-LINK-- |

| Appearance | Clear, colorless liquid | --INVALID-LINK-- |

| Odor | Aromatic | --INVALID-LINK-- |

| Boiling Point | 226 °C | --INVALID-LINK-- |

| Melting Point | -61 °C | --INVALID-LINK-- |

| Flash Point | 83 °C (closed cup) | --INVALID-LINK-- |

| Density | 0.861 g/mL at 25 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.12 mmHg | --INVALID-LINK-- |

| Solubility in Water | Insoluble | --INVALID-LINK-- |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene | --INVALID-LINK-- |

Toxicological Data

GHS Hazard Classification for this compound

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1][2] |

Note: One study on rabbits reported no skin or eye irritation, classifying it as "No hazard class" under GHS for these endpoints[3]. This contradicts the aggregated GHS information from multiple notifications. This discrepancy may be due to differences in test concentrations or formulations.

Acute Toxicity

Acute toxicity data helps in understanding the potential for harm from short-term exposure.

| Substance | Test | Route | Species | Value |

| This compound (as Cassiffix) | NO(A)EL | Oral | - | 150 mg/kg bw/day[4] |

| Ethylbenzene (Surrogate) | LD50 | Oral | Rat | 3500 mg/kg |

| Ethylbenzene (Surrogate) | LC50 | Inhalation | Rat | 17.2 mg/L (4 h) |

| n-Hexane (Surrogate) | LD50 | Oral | Rat | 15840 mg/kg[5][6] |

| n-Hexane (Surrogate) | LC50 | Inhalation | Rat | 48000 ppm (4 h)[5][6] |

| Benzene (Surrogate) | LD50 | Oral | Rat | 930 mg/kg[5][7] |

| Benzene (Surrogate) | LC50 | Inhalation | Rat | 10000 ppm (7 h)[5] |

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the health effects of long-term exposure.

| Substance | Test | Route | Species | Value |

| This compound (as Cassiffix) | NO(A)EL | Oral | - | 150 mg/kg bw/day[4] |

| n-Hexane (Surrogate) | LOAEL | Oral | Rat | 570 mg/kg-day (based on body weight reduction)[8] |

| 2-Ethylhexanol (Surrogate) | NOAEL | Inhalation | Rat | 120 ppm[9] |

Genotoxicity

Genotoxicity assays are used to assess the potential of a chemical to damage genetic material.

| Substance | Test | Result |

| This compound (as Cassiffix) | Ames Test | Non-mutagenic[4] |

| This compound (as Cassiffix) | In vitro Chromosomal Aberration | Not clastogenic[4] |

Carcinogenicity

There is no direct data on the carcinogenicity of this compound. However, related compounds have been studied.

| Substance | Classification | Agency |

| Ethylbenzene (Surrogate) | Possibly carcinogenic to humans (Group 2B) | IARC[10] |

| Benzene (Surrogate) | Carcinogenic to humans (Group 1) | IARC |

Potential Signaling Pathways of Toxicity

The toxicity of aromatic hydrocarbons is often mediated through specific cellular signaling pathways. While direct evidence for this compound is lacking, the following pathways are highly relevant based on the known mechanisms of similar compounds.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many aromatic hydrocarbons are ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Activation of the AHR pathway can lead to the induction of metabolic enzymes and other cellular responses.

Oxidative Stress Pathway

Exposure to aromatic hydrocarbons can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

Experimental Protocols for Toxicity Assessment

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail methodologies for key toxicity endpoints, based on OECD Test Guidelines.

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

References

- 1. catalog.data.gov [catalog.data.gov]

- 2. Sensory irritation caused by various industrial airborne chemicals (Journal Article) | ETDEWEB [osti.gov]

- 3. :: Environmental Analysis Health and Toxicology [eaht.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ec.europa.eu [ec.europa.eu]

- 6. oecd.org [oecd.org]

- 7. epa.gov [epa.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. Clarifying carcinogenicity of ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Long-Chain Alkylbenzenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkylbenzenes (LCABs) are a class of aromatic hydrocarbons characterized by a benzene ring substituted with a linear or branched alkyl chain. This guide focuses on linear alkylbenzenes (LABs), which are primarily used as intermediates in the production of linear alkylbenzene sulfonate (LAS) surfactants, a major component of detergents.[1][2] Due to their widespread use, LABs and their derivatives can enter the environment through various waste streams, making their environmental fate a subject of significant interest. This technical guide provides an in-depth overview of the biodegradation, abiotic degradation, and intermedia transport of long-chain alkylbenzenes.

Biodegradation of Long-Chain Alkylbenzenes

The primary mechanism for the removal of LABs from the environment is biodegradation. The rate and extent of this process are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Biodegradation

Under aerobic conditions, LABs are readily biodegradable.[3] The degradation process is initiated by the terminal oxidation of the alkyl chain, followed by a series of β-oxidation steps. This pathway is analogous to the well-studied degradation of fatty acids.

The primary degradation of linear alkylbenzene sulfonates (LAS) in aerobic soil is rapid, with half-lives ranging from 1 to 4 days.[4] The ultimate biodegradation, measured by the mineralization of the benzene ring to CO2, has half-lives ranging from 18 to 26 days in sludge-amended soils.[5] In natural waters, the half-life for the primary biodegradation of LAS has been estimated to be as low as 0.23 days in the presence of sediment, with the half-life for the mineralization of the benzene ring being 0.73 days.[6] In river water alone, the half-lives for ring carbon mineralization are longer, ranging from 1.4 to 14 days.[6]

The key steps in the aerobic biodegradation of LABs are:

-

Terminal Hydroxylation: The degradation is initiated by a monooxygenase enzyme that hydroxylates the terminal methyl group of the alkyl chain, forming a primary alcohol.

-

Oxidation to Carboxylic Acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, forming a phenylalkanoic acid.

-

β-Oxidation: The resulting phenylalkanoic acid undergoes successive rounds of β-oxidation, where the alkyl chain is shortened by two-carbon units in each cycle, releasing acetyl-CoA.

-

Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the aromatic ring is hydroxylated and subsequently cleaved by dioxygenase enzymes.

-

Central Metabolism: The resulting smaller organic compounds are then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water.

The complete biodegradation of LAS involves terminal oxidation of the alkyl chain, desulfonation, and aromatic-ring cleavage.[7]

Anaerobic Biodegradation

Historically, LABs were considered to be persistent under anaerobic conditions.[8] However, more recent studies have demonstrated that they can be biodegraded in the absence of oxygen, albeit at a slower rate than under aerobic conditions. For LAS, degradation percentages of up to 79% have been observed in anoxic marine sediments over 165 days, with an estimated half-life of approximately 90 days.[9][10][11]

The anaerobic degradation of aromatic hydrocarbons often proceeds through different initial activation mechanisms compared to aerobic pathways. For toluene and ethylbenzene, a well-established anaerobic activation step involves the addition of fumarate to the alkyl side chain.[12] A similar mechanism has been proposed for the anaerobic degradation of LAS, where the initial reaction involves the addition of fumarate to the alkyl chain.[9] This is followed by biotransformation into sulfophenyl carboxylic acids (SPCs) and their progressive degradation through β-oxidation.[9] Identified metabolites in the anaerobic degradation of LAS include benzenesulfonic acid and benzaldehyde.[13][14]

Abiotic Degradation

In addition to biodegradation, abiotic processes can contribute to the transformation of LABs in the environment, although they are generally considered to be of lesser importance compared to microbial degradation.

Photodegradation

Direct photolysis of LABs in aqueous solutions exposed to sunlight is not considered a significant degradation pathway.[15] However, indirect or sensitized photolysis can occur through the action of photooxidants such as hydroxyl radicals (HO•) and singlet oxygen (¹O₂), which are naturally present in sunlit surface waters. The photocatalytic degradation of LAS using TiO₂ nanoparticles and UV irradiation has been shown to be effective, with up to 99.5% degradation under optimal conditions.[16] This process leads to the complete mineralization of the surfactant.

Hydrolysis

LABs do not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for these compounds.[17]

Intermedia Transport and Partitioning

The environmental distribution of LABs is governed by their physicochemical properties, particularly their hydrophobicity and volatility.

| Parameter | Value Range | Reference |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 8.0 - 9.5 (for C₁₀-C₁₄ LABs) | [15] |

| Water Solubility | Very low | [2] |

| Vapor Pressure | Low | [2] |

Experimental Protocols

Aerobic Biodegradation in Water (OECD 301 C Modified)

This protocol is a modification of the OECD 301 C (MITI I) test to assess the ready biodegradability of LABs in an aqueous medium.

1. Materials:

-

Test substance (LAB).

-

Mineral salts medium.

-

Activated sludge from a domestic wastewater treatment plant (as inoculum).

-

Control substance (e.g., aniline, sodium benzoate).

-

Apparatus for measuring oxygen consumption (e.g., respirometer).

2. Procedure:

-

Prepare a mineral salts medium and inoculate it with a small amount of activated sludge.

-

Add the test substance to the inoculated medium at a known concentration (typically a few mg/L).

-

Prepare control flasks containing only the inoculum and the control substance.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring.

-

Measure the biological oxygen demand (BOD) over a period of 28 days.

-

The percentage of biodegradation is calculated based on the ratio of the measured BOD to the theoretical oxygen demand (ThOD) of the test substance.

Abiotic Degradation: Hydrolysis as a Function of pH (OECD 111)

This protocol determines the rate of hydrolysis of LABs at different pH values.

1. Materials:

-

Test substance (LAB).

-

Sterile buffer solutions (e.g., pH 4, 7, and 9).

-

Constant temperature bath or incubator.

-

Analytical instrument for quantifying the test substance (e.g., GC-MS, HPLC).

2. Procedure:

-

Prepare sterile aqueous solutions of the test substance in buffer solutions at a concentration below its water solubility.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At selected time intervals, withdraw aliquots from each solution.

-

Analyze the concentration of the test substance in the aliquots.

-

Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k_obs_) for hydrolysis at each pH.

-

The half-life (t_1/2_) is calculated as ln(2)/k_obs_.

Conclusion

Long-chain alkylbenzenes, particularly linear alkylbenzenes, are subject to significant environmental degradation, primarily through microbial processes. Aerobic biodegradation is a relatively rapid process initiated by terminal oxidation of the alkyl chain, leading to complete mineralization. Anaerobic biodegradation, while slower, has been demonstrated to occur, likely proceeding through an initial fumarate addition mechanism. Abiotic degradation pathways such as photolysis and hydrolysis are generally not considered significant for the environmental fate of LABs. Due to their hydrophobic nature, LABs tend to partition to soil and sediment, which influences their bioavailability and transport. Understanding these fate processes is crucial for assessing the environmental risk associated with the widespread use of these compounds and their derivatives.

References

- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linear alkylbenzene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fate of the benzene ring of linear alkylbenzene sulfonate in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anaerobic degradation pathway of linear Alkylbenzene sulfonates (LAS) in sulfate-reducing marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Item - Anaerobic Degradation of Linear Alkylbenzene Sulfonates in Coastal Marine Sediments - figshare - Figshare [figshare.com]

- 12. health.ec.europa.eu [health.ec.europa.eu]